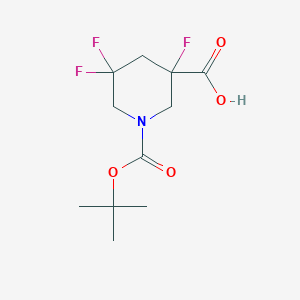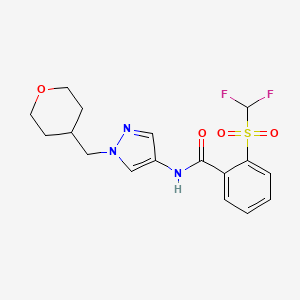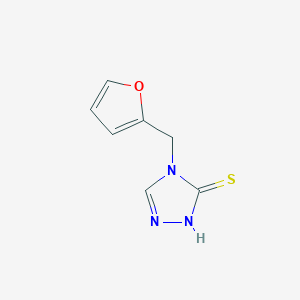
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on related chemical structures demonstrates the broad interest in synthesizing novel compounds for various applications, including the development of new materials, studying chemical reactions, and understanding molecular interactions. For example, the photocyclization of related compounds in acetonitrile has afforded new compounds with potential for further chemical investigation, showcasing the methods of synthesizing complex molecules from simpler precursors (Arai et al., 1991).
Analytical Method Development
The development of sensitive and specific analytical methods for the quantification of chemical compounds in biological matrices is crucial for supporting pre-clinical and clinical studies. A study by Yang et al. (2004) highlights the development of an automated liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for the quantitative determination of a structurally related compound in plasma, demonstrating the importance of analytical methods in drug development and pharmacokinetic studies (Yang et al., 2004).
Green Chemistry Applications
The push towards more environmentally friendly chemical syntheses has led to the exploration of catalysts that can drive reactions efficiently and with minimal environmental impact. Murugesan et al. (2016) explored a nanocrystalline titania-based sulfonic acid material as a catalyst for the synthesis of compounds with quinoxaline structures under solvent-free conditions, highlighting the application of green chemistry principles in synthesizing compounds that share a structural motif with 2-((3-Chlorophenyl)sulfonyl)-2-(3-(4-methylpiperidin-1-yl)quinoxalin-2-yl)acetonitrile (Murugesan et al., 2016).
Potential Therapeutic Applications
While avoiding specific details related to drug use and side effects, it's important to note that related compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. The synthesis of compounds for potential therapeutic applications underscores the importance of chemical research in drug discovery and development. For example, research on sulfonamides bearing quinazolin-4(3H)ones has led to compounds with notable antibacterial and antifungal activities, illustrating the potential for developing new therapeutics based on chemical scaffolds similar to the compound (Patel et al., 2010).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-15-9-11-27(12-10-15)22-21(25-18-7-2-3-8-19(18)26-22)20(14-24)30(28,29)17-6-4-5-16(23)13-17/h2-8,13,15,20H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLLWPJRQNEQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2534281.png)

![1-[3-(Phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide](/img/structure/B2534283.png)


![3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B2534290.png)



![4-(propan-2-yloxy)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2534297.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2534298.png)
![2-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}acetic acid](/img/structure/B2534301.png)
